5-benzyl-4,5-dihydro-1H-imidazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

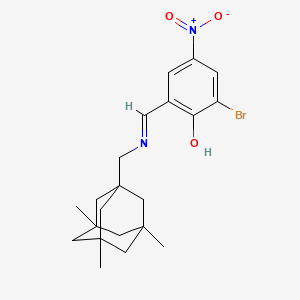

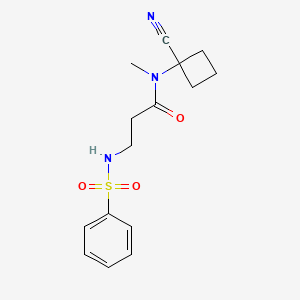

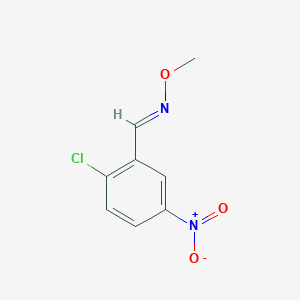

“5-benzyl-4,5-dihydro-1H-imidazol-2-amine” is a chemical compound with the molecular formula C10H13N3 . It has a molecular weight of 175.23 . This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazole derivatives, including “5-benzyl-4,5-dihydro-1H-imidazol-2-amine”, often involves multi-component reactions . For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

The molecular structure of “5-benzyl-4,5-dihydro-1H-imidazol-2-amine” includes an imidazole ring, which is a five-membered ring with two nitrogen atoms . The benzyl group is attached to the 5-position of the imidazole ring .Chemical Reactions Analysis

Imidazole derivatives, including “5-benzyl-4,5-dihydro-1H-imidazol-2-amine”, can participate in various chemical reactions. For example, they can undergo oxidation, condensation, bromination, and Suzuki coupling reactions .Physical And Chemical Properties Analysis

“5-benzyl-4,5-dihydro-1H-imidazol-2-amine” is a powder at room temperature . It has a melting point of 123-125 degrees Celsius .Aplicaciones Científicas De Investigación

Antimicrobial Activity

5-Benzyl-4,5-dihydro-1H-imidazol-2-amine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed significant antibacterial activity, comparable to standard antibiotics like Streptomycin and Benzyl penicillin, and antifungal activity against agents like Fluconazole (V. Reddy & K. R. Reddy, 2010).

Local Anesthetic Agents

Derivatives of 5-Benzyl-4,5-dihydro-1H-imidazol-2-amine have been studied for their potential as local anesthetic agents. These derivatives were synthesized using a one-pot reaction and showed considerable local anesthetic activity with minimal toxicity, compared to standard agents like lidocaine (Yan Ran, Ming Li, & Zongren Zhang, 2015).

Dual Serotonin Receptor Antagonists

Compounds including derivatives of 5-Benzyl-4,5-dihydro-1H-imidazol-2-amine have been synthesized and evaluated as dual 5-HT7/5-HT2A serotonin receptor antagonists. These compounds showed promising results in crossing the blood-brain barrier, indicating potential use in central nervous system applications (Emmanuel Deau et al., 2015).

Solvent-Free Synthesis of Imidazoles

5-Benzyl-4,5-dihydro-1H-imidazol-2-amine has been used in the solvent-free synthesis of tetrasubstituted imidazoles. This process demonstrates the efficiency and environmental friendliness of the synthesis approach (M. Zolfigol et al., 2013).

Synthesis of Benzimidazoles

Novel syntheses involving 5-Benzyl-4,5-dihydro-1H-imidazol-2-amine have been developed for creating benzimidazoles, which have applications in pharmaceuticals and material science. These processes involve innovative approaches to cyclization and oxidation (F. Sa̧czewski et al., 2005).

Aminocarbonylation Reactions

This compound has also been used in the aminocarbonylation of imidazoles, leading to the synthesis of peptidomimetics and other biologically active compounds (A. Skogh et al., 2013).

Pd-Catalyzed Arylation

5-Benzyl-4,5-dihydro-1H-imidazol-2-amine has been used in palladium-catalyzed arylations, demonstrating its utility in creating complex molecular structures for various applications (F. Bellina et al., 2008).

Ultrasound-Assisted Synthesis

The compound has also been utilized in ultrasound-assisted synthesis processes, showcasing its adaptability to modern, efficient, and environmentally friendly synthetic methods (Urja D. Nimbalkar et al., 2018).

Safety And Hazards

The safety information for “5-benzyl-4,5-dihydro-1H-imidazol-2-amine” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Direcciones Futuras

The future directions for “5-benzyl-4,5-dihydro-1H-imidazol-2-amine” and other imidazole derivatives could involve further exploration of their biological activities and potential applications in drug development . The development of new synthetic routes and the study of their chemical reactions could also be areas of future research .

Propiedades

IUPAC Name |

5-benzyl-4,5-dihydro-1H-imidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H3,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKGTJHTWRZQLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=N1)N)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-benzyl-4,5-dihydro-1H-imidazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B2487618.png)

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2487619.png)

![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2487620.png)

![N-(4-chlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2487634.png)